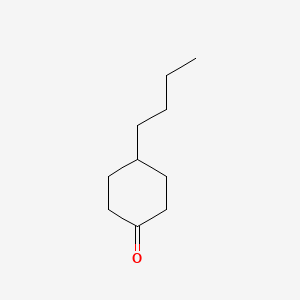

4-N-Butylcyclohexanone

描述

Molecular Formula and Systematic Nomenclature

4-tert-Butylcyclohexanone possesses the molecular formula C₁₀H₁₈O with a molecular weight of 154.25 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-tert-butylcyclohexan-1-one, reflecting its structural composition of a cyclohexanone ring with a tert-butyl substituent at the 4-position. The Chemical Abstracts Service registry number for this compound is 98-53-3, which serves as its unique identifier in chemical databases.

The compound exhibits multiple synonymous names in chemical literature, including 4-(1,1-dimethylethyl)cyclohexanone, para-tert-butylcyclohexanone, cyclohexanone 4-tert-butyl, and gamma-tert-butylcyclohexanone. These alternative designations reflect different naming conventions and historical usage patterns within various chemical disciplines. The European Community number assigned to this compound is 202-678-5, while the MDL number is MFCD00001642.

The structural representation through Simplified Molecular Input Line Entry System notation is CC(C)(C)C1CCC(=O)CC1, which encodes the connectivity pattern of atoms within the molecule. This notation clearly indicates the presence of three methyl groups attached to a quaternary carbon center, which forms the tert-butyl group, and the carbonyl functionality at position 1 of the cyclohexane ring. The International Chemical Identifier key YKFKEYKJGVSEIX-UHFFFAOYSA-N provides a unique hash-based identifier for database searches and computational applications.

Stereochemical Configuration and Conformational Analysis

The conformational behavior of 4-tert-butylcyclohexanone represents a particularly interesting case study in cyclohexane stereochemistry due to the substantial steric bulk of the tert-butyl substituent. Research has demonstrated that the tert-butyl group effectively locks the cyclohexane ring into a single chair conformation, with the bulky substituent adopting an equatorial position to minimize unfavorable steric interactions. This conformational preference is so pronounced that the axial conformation becomes virtually unobservable under normal conditions, representing a significant departure from typical cyclohexane behavior where rapid chair-chair interconversion occurs.

Experimental investigations using sodium borohydride reduction of 4-tert-butylcyclohexanone have revealed important stereochemical consequences of this conformational locking. When the ketone undergoes reduction, the two faces of the carbonyl group become non-equivalent due to the fixed equatorial orientation of the tert-butyl group. This results in stereoselective attack by hydride nucleophiles, leading to preferential formation of one diastereomer over the other. Nuclear magnetic resonance spectroscopy studies have shown that the methine proton attached to the hydroxyl-bearing carbon appears at different chemical shifts depending on the stereochemical outcome: 3.5 parts per million for the trans isomer and 4.03 parts per million for the cis isomer.

The conformational analysis of related 4-tert-butylcyclohexane derivatives has provided additional insights into the energetic landscape of these systems. Computational studies using molecular mechanics and ab initio methods have revealed that while the chair conformation typically represents the global minimum for most cyclohexane derivatives, the presence of bulky substituents can alter this preference. For cis-1,4-di-tert-butylcyclohexane, which serves as a useful model system, research has shown that the distorted chair conformation represents the global minimum energy structure with an energy difference of approximately 0.1 kilocalories per mole compared to the twist-boat conformation.

Advanced spectroscopic techniques have revealed additional complexity in the conformational dynamics of tert-butyl-substituted cyclohexanes. Variable temperature carbon-13 nuclear magnetic resonance studies of cis-1,4-di-tert-butylcyclohexane have demonstrated the existence of both chair and twist-boat conformations in solution, with distinct signals observable for each conformer. The relative populations and exchange rates between these conformations provide insights into the energetic barriers governing molecular flexibility in sterically hindered systems.

Crystallographic Data and Solid-State Structure

The crystallographic properties of 4-tert-butylcyclohexanone reflect its molecular structure and intermolecular packing characteristics in the solid state. The compound exhibits a melting point range of 47-51 degrees Celsius, indicating a relatively low-melting crystalline solid at room temperature. This melting behavior is consistent with the molecular weight and the presence of weak intermolecular forces governing crystal packing. The crystalline form appears as white to almost white powder or crystalline material, suggesting a relatively ordered solid-state structure.

Density measurements reveal that 4-tert-butylcyclohexanone has a density of 0.893 grams per cubic centimeter, which is lower than water and typical for organic compounds of similar molecular weight. This density value reflects the efficient packing of molecules in the crystal lattice while accounting for the spatial requirements of the bulky tert-butyl groups. The boiling point of the compound ranges from 113-116 degrees Celsius at 20 millimeters of mercury pressure, indicating significant volatility under reduced pressure conditions.

The refractive index of 4-tert-butylcyclohexanone is estimated at 1.4570, which falls within the typical range for organic ketones and provides information about the electronic environment and molecular polarizability. This optical property is useful for identification and purity assessment purposes. The vapor pressure characteristics show values ranging from 7.91 to 14.2 Pascal at temperatures between 20-25 degrees Celsius, indicating moderate volatility at ambient conditions.

Solubility characteristics in the solid state reveal important information about intermolecular interactions and potential applications. The compound demonstrates solubility in alcohol and ethanol at concentrations of 0.5 grams per 10 milliliters, while remaining essentially insoluble in water. This solubility profile is consistent with the predominantly hydrophobic character of the molecule due to the extensive hydrocarbon framework. The compound also shows solubility in chloroform and methanol, though only to a slight degree, indicating limited polar interactions.

The crystallographic stability of 4-tert-butylcyclohexanone requires careful attention to storage conditions to maintain structural integrity. Recommended storage involves maintenance in cool, dry environments with temperatures preferably below 15 degrees Celsius to prevent sublimation or degradation. The compound should be protected from oxidizing agents, as the ketone functionality may be susceptible to further oxidation under certain conditions. These storage requirements reflect the balance between maintaining crystalline order and preventing unwanted chemical transformations that could compromise the structural purity of the material.

属性

IUPAC Name |

4-butylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-9-5-7-10(11)8-6-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUNTDNDGXPOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337622 | |

| Record name | 4-N-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-82-5 | |

| Record name | 4-Butylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61203-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-N-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, 4-butyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-N-Butylcyclohexanone can be synthesized through several methods. One common approach involves the reduction of 4-tert-butylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-tert-butylcyclohexanone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction .

化学反应分析

Types of Reactions: 4-N-Butylcyclohexanone undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form secondary alcohols using reducing agents like NaBH4 or LiAlH4

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Reduction: NaBH4 in ethanol or LiAlH4 in anhydrous ether.

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

Reduction: Secondary alcohols (e.g., 4-N-butylcyclohexanol).

Oxidation: Carboxylic acids or ketones.

Substitution: Compounds with different functional groups replacing the butyl group.

科学研究应用

4-N-Butylcyclohexanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

作用机制

The mechanism of action of 4-N-Butylcyclohexanone involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the compound undergoes nucleophilic attack by hydride ions from reducing agents like NaBH4 or LiAlH4, leading to the formation of secondary alcohols . The exact molecular targets and pathways can vary depending on the specific reaction and conditions used.

相似化合物的比较

Structural Analogs: 4-Alkylcyclohexanones

The physicochemical properties of 4-$n$-butylcyclohexanone vary significantly with alkyl chain length and branching. Table 1 summarizes key data for linear 4-alkylcyclohexanones:

| Compound | CAS No. | Molecular Formula | Boiling Point (°C/mmHg) | Purity (GC) | Application |

|---|---|---|---|---|---|

| 4-Ethylcyclohexanone | ST00878 | $ \text{C}8\text{H}{14}\text{O} $ | - | ≥98% | LCD precursors, pharmaceuticals |

| 4-$n$-Propylcyclohexanone | ST00879 | $ \text{C}9\text{H}{16}\text{O} $ | - | ≥98% | Organic synthesis intermediates |

| 4-$n$-Butylcyclohexanone | 61203-82-5 | $ \text{C}{10}\text{H}{18}\text{O} $ | 71 (0.2 mmHg) | ≥98% | Liquid crystal dielectrics |

| 4-$n$-Pentylcyclohexanone | ST01233 | $ \text{C}{11}\text{H}{20}\text{O} $ | 102 (0.4 mmHg) | ≥98% | Specialty chemicals |

Key Findings :

- Boiling Points: The boiling point increases with alkyl chain length due to enhanced van der Waals interactions. For instance, 4-$n$-pentylcyclohexanone boils at 102°C under 0.4 mmHg, compared to 71°C for the butyl analog under 0.2 mmHg .

- Industrial Relevance : Longer alkyl chains (e.g., pentyl) improve thermal stability in liquid crystals, while shorter chains (e.g., ethyl) are preferred for synthetic flexibility .

Structural Isomers: 4-$tert$-Butylcyclohexanone

4-$tert$-Butylcyclohexanone (CAS: 84-64-0, $ \text{C}{10}\text{H}{18}\text{O} $) is a branched isomer with distinct properties:

- Molecular Weight : Reported as 171.6 g/mol in the CRC Handbook, conflicting with the theoretical 154.25 g/mol for $ \text{C}{10}\text{H}{18}\text{O} $. This discrepancy may arise from measurement errors or impurities .

- Physical State : The bulky $ tert $-butyl group increases steric hindrance, reducing solubility in polar solvents (e.g., water) compared to the linear $ n $-butyl analog .

Functional Group Variations

4-Hydroxycyclohexanone

4-Hydroxycyclohexanone ($ \text{C}6\text{H}{10}\text{O}_2 $) introduces a hydroxyl group, enhancing polarity and reactivity. It serves as a precursor for spirocyclic compounds and pharmaceutical intermediates, unlike the ketone-dominated reactivity of 4-$n$-butylcyclohexanone .

4-(Benzoyloxy)cyclohexanone

This ester derivative ($ \text{C}{13}\text{H}{14}\text{O}_3 $) exhibits unique photochemical properties, making it suitable for UV-curable coatings. Its synthesis involves benzoylation of 4-hydroxycyclohexanone, contrasting with the Fries rearrangement used for 4-alkyl analogs .

生物活性

4-N-Butylcyclohexanone (CAS Number: 61203-82-5) is a cyclohexanone derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its applications in various fields.

This compound is characterized by a butyl group attached to the cyclohexanone structure. It is commonly synthesized through various organic reactions, including reduction and substitution processes. The compound can undergo:

- Reduction : Producing secondary alcohols such as 4-N-butylcyclohexanol.

- Oxidation : Leading to the formation of carboxylic acids or ketones.

- Substitution : Resulting in compounds with different functional groups replacing the butyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its mechanism includes:

- Nucleophilic Attack : In reduction reactions, the compound can be reduced by hydride ions from reducing agents like NaBH4 or LiAlH4, forming secondary alcohols.

- Interaction with Biomolecules : The compound may interact with proteins and enzymes, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown:

- Bacteriostatic Effects : Compounds derived from 4-tert-butylcyclohexanone demonstrated strong antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as moderate effects against Escherichia coli .

Cytotoxicity and Anti-inflammatory Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In one study, certain derivatives showed:

- Cytotoxicity : Inducing apoptosis in leukemia cell lines through caspase-dependent pathways, indicating potential for therapeutic applications in cancer treatment .

- Anti-inflammatory Activity : Compounds derived from similar structures have been noted to inhibit prostaglandin E2 production and reduce edema in animal models, suggesting anti-inflammatory properties .

Case Studies

- Antimicrobial Testing :

- Cytotoxicity Assessment :

Data Summary

常见问题

Q. What are the recommended synthetic routes for 4-N-Butylcyclohexanone, and how can reaction yields be optimized?

this compound is synthesized via alkylation reactions, such as the reaction of 3-bromopropyl acetate with this compound in polar solvents like acetonitrile or toluene. Key steps include:

- Alkylation : Use acetonitrile for higher yields (33%) compared to toluene (20%), suggesting polar solvents enhance C-alkylation efficiency .

- Purification : Employ fractional distillation under reduced pressure (e.g., 0.4 mmHg) to isolate the product.

- Characterization : Validate purity via GC-MS and NMR spectroscopy.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of vapors .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : Use ¹H and ¹³C NMR to confirm substituent positions and cyclohexanone backbone. For example, the carbonyl carbon typically resonates at ~208 ppm .

- IR Spectroscopy : Identify ketone C=O stretches near 1715 cm⁻¹ and alkyl C-H stretches at 2850–2960 cm⁻¹ .

- Mass Spectrometry : Validate molecular weight (196.33 g/mol) via EI-MS, observing fragmentation patterns consistent with cyclohexanone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent effects observed during alkylation of this compound?

Contradictory solvent effects (e.g., higher yields in acetonitrile vs. toluene) require systematic analysis:

Q. Table 1: Solvent Effects on Alkylation Yield

| Solvent | Polarity Index | Yield (%) |

|---|---|---|

| Acetonitrile | 5.8 | 33 |

| Toluene | 2.4 | 20 |

Q. What methodologies are suitable for studying tautomerism in this compound derivatives?

Post-hydrolysis derivatives (e.g., 2-(3'-hydroxypropyl)cyclohexanones) undergo tautomerism. Key approaches include:

Q. How can environmental impacts of this compound be mitigated in laboratory settings?

- Waste Minimization : Use microfluidic reactors to reduce solvent volumes .

- Biodegradation Studies : Screen microbial consortia for ketone degradation pathways.

- Ecotoxicology : Perform Daphnia magna assays to assess aquatic toxicity .

Q. Table 2: Key Environmental Parameters

| Parameter | Value/Risk Level |

|---|---|

| Biodegradability (OECD 301F) | Low |

| LC50 (Fish, 96h) | >100 mg/L |

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。